molecular formula C12H9BrN2O4 B14264136 (5Z)-2-amino-5-[1-bromo-2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-oxazol-4-one

(5Z)-2-amino-5-[1-bromo-2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-oxazol-4-one

Cat. No.: B14264136
M. Wt: 325.11 g/mol
InChI Key: OZGMDNZABCYHDH-NTMALXAHSA-N
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Description

(5Z)-2-amino-5-[1-bromo-2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-oxazol-4-one is a complex organic compound with a unique structure that includes an oxazole ring, a bromo-substituted phenyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-amino-5-[1-bromo-2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-oxazol-4-one typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-amino-5-[1-bromo-2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-oxazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(5Z)-2-amino-5-[1-bromo-2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-oxazol-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-2-amino-5-[1-bromo-2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-oxazol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone
  • (5Z)-5-{[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

(5Z)-2-amino-5-[1-bromo-2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-oxazol-4-one is unique due to its specific combination of functional groups and the presence of an oxazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C12H9BrN2O4

Molecular Weight

325.11 g/mol

IUPAC Name

(5Z)-2-amino-5-[1-bromo-2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-oxazol-4-one

InChI

InChI=1S/C12H9BrN2O4/c1-18-7-4-2-6(3-5-7)9(16)8(13)10-11(17)15-12(14)19-10/h2-5H,1H3,(H2,14,15,17)/b10-8-

InChI Key

OZGMDNZABCYHDH-NTMALXAHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C(=C/2\C(=O)N=C(O2)N)/Br

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=C2C(=O)N=C(O2)N)Br

Origin of Product

United States

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